(S)-Trifluoromethylserine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

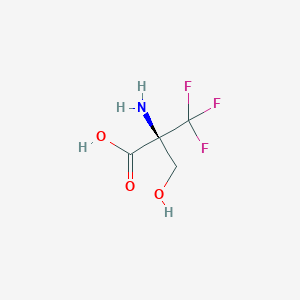

(S)-Trifluoromethylserine is an organic compound characterized by the presence of a trifluoromethyl group attached to the serine amino acid

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Trifluoromethylserine typically involves the introduction of a trifluoromethyl group into the serine molecule. One common method is the nucleophilic substitution reaction where a serine derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires the presence of a base to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

化学反応の分析

Types of Reactions: (S)-Trifluoromethylserine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized serine derivatives.

科学的研究の応用

Synthesis of (S)-Trifluoromethylserine

The synthesis of this compound has been achieved through various methodologies, primarily involving the use of chiral oxazolidines as intermediates. A prominent synthetic route involves the Strecker-type reaction, which allows for the formation of enantiopure this compound from trifluoromethyl α-amino nitriles. This method has demonstrated good yields and selectivity .

Synthetic Pathways

- Strecker-Type Reaction : Utilizes trifluoropyruvate-derived oxazolidines to yield enantiopure this compound via hydrolysis and separation of diastereomers.

- Chiral Oxazolidines : These intermediates are synthesized from commercially available trifluoromethylated ketoesters, allowing for the introduction of the trifluoromethyl group in a controlled manner .

Biological Applications

This compound has shown promise in various biological applications, particularly in peptide synthesis and as a potential therapeutic agent.

Peptide Synthesis

The incorporation of this compound into peptides can enhance their stability and bioactivity due to increased hydrophobicity. This property is particularly useful in developing peptide-based drugs that require improved pharmacokinetic profiles .

Inhibition of Amyloid Peptide Fibrillation

Research indicates that peptides containing (R)-α-trifluoromethylalanine, a derivative related to this compound, can inhibit the fibrillation of amyloid peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. This suggests a potential therapeutic role for fluorinated amino acids in treating amyloid-related disorders .

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of both enantiomers of α-trifluoromethylserine using chiral oxazolidines. The researchers highlighted the efficiency of this method in producing enantiopure compounds suitable for further biological testing .

| Compound | Synthesis Method | Yield | Notes |

|---|---|---|---|

| This compound | Strecker-Type Reaction | Good | Effective for peptide incorporation |

| (R)-Trifluoromethylserine | Strecker-Type Reaction | Good | Similar properties to (S) |

In another study, peptides containing this compound were evaluated for their ability to modulate protein interactions and fibrillation processes. The findings indicated that these peptides exhibited enhanced stability and reduced aggregation propensity compared to their non-fluorinated counterparts .

作用機序

The mechanism of action of (S)-Trifluoromethylserine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Trifluoromethylalanine: Another amino acid derivative with a trifluoromethyl group.

Trifluoromethylphenylalanine: A phenylalanine derivative with similar properties.

Uniqueness: (S)-Trifluoromethylserine is unique due to its specific structural configuration and the presence of the trifluoromethyl group on the serine backbone. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

生物活性

(S)-Trifluoromethylserine (Tfm-Ser) is an amino acid derivative that has garnered interest in various fields of biological research due to its unique chemical properties imparted by the trifluoromethyl group. This article explores the biological activity of (S)-Tfm-Ser, focusing on its synthesis, pharmacological effects, and potential applications in drug discovery.

Synthesis of this compound

The synthesis of (S)-Tfm-Ser typically involves several chemical strategies. Notably, a Strecker-type reaction has been effectively employed to produce enantiopure (S)- and (R)-α-trifluoromethyl serine derivatives from readily available precursors. The process generally starts with the condensation of an acylsilane with a trifluoromethylated reagent, followed by a series of reductions and hydrolysis steps to yield the desired amino acid in good yields .

Antibacterial Activity

Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. In a study examining various aryl-urea derivatives, it was found that compounds with trifluoromethyl substitutions had minimum inhibitory concentrations (MICs) against bacteria such as E. coli and C. albicans, indicating that Tfm-Ser may share similar properties due to its structural characteristics .

Anticancer Activity

The anticancer potential of (S)-Tfm-Ser has been investigated in several studies. For instance, derivatives of Tfm-Ser were tested against multiple human cancer cell lines, including A549 and HCT116. Results indicated that certain Tfm-containing compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin, suggesting a promising role for Tfm-Ser in cancer therapy .

The biological activity of Tfm-Ser can be attributed to its ability to interact with various biological targets. Molecular docking studies have shown that trifluoromethylated compounds can inhibit key enzymes involved in cancer progression and bacterial metabolism. For example, docking against Escherichia coli enoyl reductase revealed potential binding affinities that could lead to significant biological effects .

Case Study 1: Antibacterial Efficacy

In a comparative study, (S)-Tfm-Ser was tested alongside traditional antibiotics. The results demonstrated that Tfm-Ser derivatives displayed superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as novel therapeutic agents .

Case Study 2: Cancer Cell Line Studies

Another case study focused on the effects of Tfm-Ser on apoptosis in cancer cells. Treatment with Tfm-Ser resulted in increased apoptotic markers in HCT116 cells, suggesting that it may induce programmed cell death through mitochondrial pathways .

Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-amino-3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO3/c5-4(6,7)3(8,1-9)2(10)11/h9H,1,8H2,(H,10,11)/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBRWHIFGPDTSF-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(C(F)(F)F)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@](C(=O)O)(C(F)(F)F)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。